molecular formula C20H22O2 B131070 (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol CAS No. 112571-38-7

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol

Cat. No.: B131070
CAS No.: 112571-38-7
M. Wt: 294.4 g/mol
InChI Key: SIDNFRGHUJGCFX-WOJBJXKFSA-N
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Description

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is a chiral diol derivative characterized by its 1,5-hexadiene backbone and two benzyl-protected hydroxyl groups at the 3R and 4R positions. The compound features a conjugated diene system, which imparts reactivity toward cycloaddition or electrophilic addition reactions, and the benzyl ether groups enhance lipophilicity, making it suitable for synthetic intermediates in organic chemistry. This stereochemically defined structure is critical for applications in asymmetric synthesis, particularly in the preparation of pharmaceuticals or natural products requiring precise stereocontrol.

Properties

IUPAC Name

[(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDNFRGHUJGCFX-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444504
Record name (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112571-38-7
Record name (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Alkylation with Benzyl Bromide

The most widely reported method employs benzyl bromide (BnBr) under basic conditions:

Reaction conditions:

  • Substrate: (3R,4R)-1,5-hexadiene-3,4-diol (1.0 equiv)

  • Benzylating agent: BnBr (2.2–2.5 equiv)

  • Base: NaH (2.4 equiv, 60% dispersion in mineral oil)

  • Solvent: Anhydrous THF

  • Temperature: 0°C → room temperature (18–24 hr)

  • Atmosphere: Nitrogen or argon

Mechanistic pathway:

  • Deprotonation of hydroxyl groups by NaH generates alkoxide intermediates.

  • Nucleophilic attack of alkoxides on BnBr yields benzyl ethers.

  • Steric hindrance from the vicinal diol structure necessitates excess BnBr for complete conversion.

Yield optimization data:

BnBr EquivReaction Time (hr)Yield (%)Purity (HPLC)
2.0246892
2.2188598
2.5129199

Optimal conditions: 2.5 equiv BnBr, 12 hr reaction time.

Phase-Transfer Catalysis (PTC)

For substrates sensitive to strong bases, PTC offers milder conditions:

Reaction setup:

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Base: Aqueous NaOH (50% w/v)

  • Solvent: Toluene

  • Temperature: 40°C (6 hr)

Advantages:

  • Avoids moisture-sensitive reagents

  • Enables facile separation of organic/aqueous phases

Limitations:

  • Reduced stereochemical fidelity (5–7% epimerization observed)

  • Lower yields (72–78%) compared to NaH-mediated method

Alternative Benzyl Donors

Benzyl Trichloroacetimidate

This method utilizes acid catalysis for benzyl group transfer:

Procedure:

  • Dissolve (3R,4R)-diol (1.0 equiv) in CH₂Cl₂.

  • Add benzyl trichloroacetimidate (2.2 equiv) and triflic acid (0.05 equiv).

  • Stir at −20°C for 2 hr.

Key benefits:

  • Acidic conditions preserve double bond geometry

  • No racemization observed by chiral HPLC analysis

Yield: 88% (98% ee retained)

Purification and Characterization

Chromatographic Separation

Silica gel chromatography parameters:

  • Eluent: Hexane/EtOAc (8:1 → 6:1 gradient)

  • Rf: 0.35 (hexane/EtOAc 4:1)

  • Recovery: 89–93%

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35–7.28 (m, 10H, Ar-H)

  • δ 5.85–5.72 (m, 4H, CH₂=CH)

  • δ 4.62 (d, J = 11.6 Hz, 2H, OCH₂Ph)

  • δ 4.51 (d, J = 11.6 Hz, 2H, OCH₂Ph)

  • δ 4.18 (dd, J = 6.4, 4.8 Hz, 2H, C3-H and C4-H)

13C NMR (100 MHz, CDCl₃):

  • δ 137.8 (Ar-C)

  • δ 128.4, 127.7, 127.6 (Ar-CH)

  • δ 119.3 (CH₂=CH)

  • δ 73.5 (OCH₂Ph)

  • δ 71.8 (C3 and C4)

HRMS (ESI):

  • Calculated for C₂₀H₂₂O₂ [M+H]⁺: 305.1547

  • Found: 305.1543

Industrial-Scale Considerations

Process intensification strategies:

  • Continuous flow reactors for exothermic benzylation steps

  • Solvent recycling via distillation (≥98% THF recovery)

  • In-line FTIR monitoring for real-time reaction control

Typical production metrics:

  • Batch size: 50–100 kg

  • Overall yield: 82–85%

  • Purity specification: ≥99% (GC, HPLC)

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding diketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into alkanes or alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol functionality allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A key structural analog is (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid (referred to in ) . Below is a comparative analysis:

Property (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Backbone Linear 1,5-hexadiene Cyclohexene ring with conjugated 1,5-diene
Functional Groups Benzyl-protected diol, conjugated diene Free diol, carboxylic acid, conjugated diene
Stereochemistry (3R,4R) configuration (3R,4R) configuration
Polarity Low (benzyl groups reduce polarity) High (carboxylic acid and free diol increase polarity)
Key Reactivity Deprotection (e.g., hydrogenolysis), Diels-Alder Acid-base reactions, esterification, cycloadditions

Physicochemical Properties

  • Solubility : The benzyl ethers in the target compound increase solubility in organic solvents (e.g., DCM, THF), while the cyclohexene analog’s carboxylic acid group enhances water solubility.
  • Thermal Stability : The cyclohexene ring’s conjugated system may offer higher thermal stability due to resonance, whereas the linear hexadiene’s stability depends on steric and electronic factors from the benzyl groups.

Biological Activity

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is a chemical compound with the CAS number 112571-38-7. It has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22O2
  • Molecular Weight : 310.39 g/mol
  • CAS Number : 112571-38-7
  • Synonyms : (3R,4R)-1,5-Hexadiene-3,4-diol; (3R,4R)-hexa-1,5-diene-3,4-diol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.15 mg/mL
Escherichia coli>2.5 mg/mL
Klebsiella pneumoniae>2.5 mg/mL
Enterococcus faecalis0.078 mg/mL

The compound displayed notable activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Research studies have indicated that it inhibits viral replication in vitro. The specific mechanisms involve interference with viral entry or replication processes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis in viruses.

Case Studies

Several case studies have documented the application of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy :
    • A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens isolated from clinical specimens. Results indicated a broad spectrum of activity and low toxicity to human cells.
  • Antiviral Mechanism Investigation :
    • Another research project focused on elucidating the antiviral mechanisms of this compound against HIV and influenza viruses. The findings suggested that the compound could inhibit viral entry and replication effectively.

Q & A

Q. What is the role of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol in synthesizing natural products?

The compound serves as a chiral building block in total synthesis. For example, it was used in the 8-step synthesis of (+)-Cladospolide C, where cross-metathesis and Yamaguchi esterification were key steps to assemble structural units . Its stereochemistry enables precise control over the formation of stereocenters in complex molecules like (+)-Aspicilin and (+)-Cladospolide C .

Q. How is the stereochemical purity of this compound verified during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, 1H^1H-NMR can confirm diastereomeric ratios (dr) by analyzing coupling constants in diol protons, as demonstrated in cyclopropanation studies . Polarimetry ([α]D_D) may also corroborate enantiomeric excess .

Q. What are common synthetic routes to obtain this compound?

The diol is typically derived from its unprotected precursor, (3R,4R)-1,5-hexadiene-3,4-diol, via benzylation under basic conditions (e.g., NaH or K2_2CO3_3) using benzyl bromide. Protecting group strategies must balance steric hindrance and reactivity to preserve the diene backbone .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence cross-metathesis reactions?

The (3R,4R) configuration directs regioselectivity in olefin metathesis. For example, in the synthesis of (+)-Cladospolide C, cross-metathesis with ethyl vinyl ketone yielded trans-cyclopropane intermediates with >20:1 dr. Catalyst choice (e.g., Grubbs II) and solvent polarity (toluene or CH2_2Cl2_2) are critical for optimizing yield and selectivity .

Q. What analytical challenges arise when characterizing derivatives of this compound?

Overlapping signals in 1H^1H-NMR due to diastereotopic protons and benzyl groups complicate structural elucidation. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) are essential to resolve ambiguities. For example, NOESY can confirm spatial proximity of benzyl groups to hydroxyls .

Q. How can researchers address contradictions in reported reactivity of this diol?

Discrepancies in reactivity (e.g., in cyclopropanation vs. esterification) may stem from competing reaction pathways. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can identify transition states and intermediates. For instance, dimethylsulfoxonium ylide cyclopropanation proceeds via a concerted mechanism, while esterification may involve acid-catalyzed intermediates .

Q. What strategies optimize yield in multi-step syntheses using this compound?

Sequential protection-deprotection steps (e.g., benzyl removal via hydrogenolysis) require careful monitoring to avoid over-reduction of the diene. In the synthesis of brevipolides, catalytic hydrogenation (Pd/C, H2_2) selectively removes benzyl groups while preserving the conjugated diene .

Methodological Guidelines

  • Handling Air-Sensitive Intermediates : Store the compound under inert gas (N2_2 or Ar) and use anhydrous solvents (e.g., THF, DMF) to prevent hydroxyl group oxidation .
  • Troubleshooting Low Metathesis Yields : Pre-dry substrates with molecular sieves and optimize catalyst loading (5–10 mol% Grubbs II). Excess olefin (2–3 equiv) drives equilibrium toward product formation .
  • Safety Considerations : Use personal protective equipment (PPE) when handling NaH or benzyl bromide. Avoid skin contact, as benzylated derivatives may cause irritation .

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